molecular formula C22H25N3O6 B10994828 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Katalognummer: B10994828
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: BXXHJIGUSAKWMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (molecular formula: C₂₂H₂₅N₃O₆; molecular weight: 427.46 g/mol) is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted heterocyclic core linked via an acetamide bridge to a 3,4-dimethoxyphenethylamine moiety . Quinazolinones are historically associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, though specific applications for this compound remain unconfirmed in the provided evidence.

Eigenschaften

Molekularformel

C22H25N3O6

Molekulargewicht

427.4 g/mol

IUPAC-Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)7-8-23-21(26)12-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26)

InChI-Schlüssel

BXXHJIGUSAKWMX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acetamide Linkage Formation: The acetamide linkage is formed by reacting the quinazoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Attachment of the Dimethoxyphenyl Ethyl Group: The final step involves the coupling of the acetamide derivative with 2-(3,4-dimethoxyphenyl)ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Reduced forms of the quinazoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in therapeutic applications. Key areas of interest include:

Anticancer Activity

Several studies have highlighted the potential of quinazoline derivatives in cancer therapy. The structural features of this compound may contribute to its efficacy against specific cancer types. For example, compounds with similar quinazoline structures have demonstrated significant anti-proliferative effects on various cancer cell lines.

Study Cancer Cell Line IC50 Value (µM) Notes
Zheng et al. (2023)SGC-7901 (gastric cancer)2.3 ± 0.07Significant telomerase inhibitory activity observed .
Mansour et al. (2023)Various (including leukemia)1.18 ± 0.14New derivatives showed promising anticancer potency .

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Similar quinazoline derivatives have been evaluated for their antibacterial and antifungal properties, showing moderate to good efficacy against various pathogens.

Anti-inflammatory Effects

Quinazoline derivatives are known to possess anti-inflammatory properties, which could be relevant for treating diseases characterized by chronic inflammation. The incorporation of methoxy groups in the structure may enhance these effects.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with specific molecular targets within cells. Studies utilizing molecular docking techniques have suggested that the compound can bind effectively to enzymes involved in cancer progression and inflammation.

Case Study 1: Anticancer Screening

A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer activities against multiple cell lines, including breast and lung cancers. The results indicated that modifications to the quinazoline structure significantly influenced potency and selectivity.

Case Study 2: Structure-Activity Relationship Analysis

Research focused on understanding the relationship between chemical structure and biological activity has provided insights into how specific substitutions on the quinazoline core can enhance therapeutic efficacy. The presence of electron-donating groups has been linked to improved binding affinity for target enzymes.

Wirkmechanismus

The exact mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and acetamide groups can enhance its binding affinity and specificity towards these targets. Pathways involved might include inhibition of specific enzymes or interference with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison evaluates structural, physicochemical, and functional differences between the target compound and three analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents/Linker Notable Features Reference
Target Compound C₂₂H₂₅N₃O₆ 427.46 Quinazolinone 6,7-Dimethoxy; acetamide-phenethyl (3,4-dimethoxy) High methoxy content; rigid core
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide Benzoyl group; phenethyl (3,4-dimethoxy) Simpler structure; 80% synthesis yield
Y044-5328 C₂₀H₂₀FN₃O₄ 385.39 Quinazolinone 6,7-Dimethoxy; propanamide-3-fluorobenzyl Fluorine substitution; flexible linker
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine Difluorophenyl; trifluoromethyl biphenyl; piperidinyl Atherosclerosis application; fluorine-rich

Core Structure and Functional Implications

  • Quinazolinone vs. Benzamide (Rip-B): The target compound’s quinazolinone core offers a planar, rigid scaffold conducive to π-π stacking and hydrogen bonding in enzyme active sites, whereas Rip-B’s benzamide core lacks this heterocyclic rigidity. The acetamide linker in the target compound may enhance conformational flexibility compared to Rip-B’s direct benzoyl linkage .
  • Quinazolinone vs. Its trifluoromethyl and difluorophenyl groups enhance metabolic stability and target affinity, contrasting with the target compound’s methoxy-dominated hydrophilicity .

Substituent Effects

  • Methoxy vs. Fluorine:
    The target compound’s 6,7-dimethoxy and 3,4-dimethoxyphenyl groups improve solubility but may reduce membrane permeability compared to Y044-5328’s 3-fluorobenzyl group, which introduces electronegativity and lipophilicity . Goxalapladib’s fluorine-rich structure exemplifies how halogenation optimizes bioavailability and target engagement .

  • Rip-B’s lack of a linker underscores the role of spacer length in modulating activity .

Therapeutic and Research Implications

  • Target Compound: Limited availability (5 mg) suggests early-stage research, possibly targeting kinases or GPCRs due to methoxy-rich motifs common in such inhibitors.
  • Y044-5328: Fluorine substitution may position it for CNS applications, leveraging enhanced blood-brain barrier penetration.

Biologische Aktivität

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 360.42 g/mol. The structure features a quinazolinone core with methoxy substituents at positions 6 and 7, enhancing its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The mechanism of action typically involves:

  • Inhibition of Kinases : Quinazoline derivatives often inhibit key kinases involved in cell proliferation and survival pathways. For instance, they may target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases that are overexpressed in various cancers .
  • Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

A study conducted by the National Cancer Institute evaluated several quinazoline derivatives, including this compound, showing significant cytotoxic effects against various cancer cell lines at concentrations as low as 105M10^{-5}M .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism has been noted in several studies. For example:

  • Urease Inhibition : Some analogues have shown significant urease inhibitory potential, which is crucial for the survival of certain pathogens .

Molecular Docking Studies

Molecular docking studies suggest that 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide binds effectively to various molecular targets due to its structural features. The presence of methoxy groups enhances its interaction with target proteins by improving hydrophobic interactions and hydrogen bonding capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline core or side chains can significantly alter biological activity. For instance:

CompoundKey FeaturesBiological Activity
2-(6,7-Dimethoxyquinazolin-3(4H)-yl)-N-[3-(dimethylamino)propyl]acetamideSimilar core with different side chainsEnhanced anticancer activity
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamideSimpler structureModerate activity against cancer cells

These findings suggest that specific substitutions can optimize pharmacological profiles for targeted therapies.

Clinical Evaluations

A clinical evaluation involving patients with advanced solid tumors treated with quinazoline derivatives showed promising results in tumor regression and stabilization. Patients exhibited manageable side effects, indicating a favorable therapeutic index for further development .

Comparative Studies

Comparative studies between this compound and traditional chemotherapeutics revealed that it may offer a novel mechanism of action with reduced toxicity profiles. This is particularly relevant in the context of resistant cancer types where conventional therapies fail .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide?

  • Methodology : Synthesis typically involves multi-step protocols starting with the quinazolinone core. For example, the quinazolinone moiety is synthesized via cyclization of substituted anthranilic acid derivatives, followed by functionalization with methoxy groups. The acetamide side chain is introduced via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or EDCI/HOBt-mediated amidation). Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical for yield optimization .
  • Key Considerations : Monitor intermediates using HPLC or TLC. Purification often requires column chromatography with gradients of methanol/dichloromethane or recrystallization from ethyl acetate .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Use a combination of:

  • 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., methoxy δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic properties and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scalable synthesis?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for rate-limiting steps .
  • Machine learning (e.g., ICReDD’s reaction path search tools) to predict optimal solvents, catalysts, and temperatures by training on existing reaction datasets .
    • Data Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 5–10% variation in yield predictions) .

Q. How to resolve contradictions in reported pharmacological data (e.g., variable IC50 values across studies)?

  • Methodology :

  • Standardize assay protocols : Ensure consistent cell line passage numbers, serum concentrations, and incubation times.
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation rates, which may explain efficacy discrepancies .
  • Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions .

Q. What strategies improve selectivity for target enzymes (e.g., tyrosine kinases) over structurally similar off-targets?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s methoxy/quinazolinone groups and enzyme active sites .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated analogs) and compare inhibition constants (Ki) .

Q. How to design stability studies for long-term storage in research settings?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
  • Lyophilization : Assess solubility and stability in DMSO or aqueous buffers (pH 4–9) over 6–12 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.